molecular formula C8H11N3O2 B7883818 5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-5-ium-3-carboxylate

5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-5-ium-3-carboxylate

Cat. No.: B7883818
M. Wt: 181.19 g/mol
InChI Key: GJMHCCXFOSICSE-UHFFFAOYSA-N
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Description

5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-5-ium-3-carboxylate is a chemical compound belonging to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-5-ium-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable pyrazole derivative with a carboxylic acid derivative in the presence of a dehydrating agent.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives such as alcohols or amines.

  • Substitution: Generation of substituted pyrazolopyridines.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-5-ium-3-carboxylate is used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its ability to modulate biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-5-ium-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine

  • 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban)

Uniqueness: 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-5-ium-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds. Its methyl group and carboxylate moiety contribute to its reactivity and binding affinity, making it a valuable compound in various applications.

Properties

IUPAC Name

5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-5-ium-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-11-3-2-6-5(4-11)7(8(12)13)10-9-6/h2-4H2,1H3,(H,9,10)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMHCCXFOSICSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+]1CCC2=C(C1)C(=NN2)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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